molecular formula C8H8Br2O2 B14590933 4,6-Dibromo-2,5-dimethylbenzene-1,3-diol CAS No. 61621-48-5

4,6-Dibromo-2,5-dimethylbenzene-1,3-diol

Cat. No.: B14590933
CAS No.: 61621-48-5
M. Wt: 295.96 g/mol
InChI Key: FPLYOLXJAHFNCX-UHFFFAOYSA-N
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Description

4,6-Dibromo-2,5-dimethylbenzene-1,3-diol is an organic compound with the molecular formula C₈H₈Br₂O₂ It is a derivative of benzene, characterized by the presence of two bromine atoms and two hydroxyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dibromo-2,5-dimethylbenzene-1,3-diol typically involves the bromination of 2,5-dimethylresorcinol. The reaction is carried out under controlled conditions using bromine as the brominating agent. The process involves the electrophilic aromatic substitution mechanism, where bromine atoms are introduced to the benzene ring at specific positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced equipment and techniques helps in maintaining the desired reaction conditions and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-2,5-dimethylbenzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of hydrogenated derivatives.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

4,6-Dibromo-2,5-dimethylbenzene-1,3-diol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,6-dibromo-2,5-dimethylbenzene-1,3-diol involves its interaction with specific molecular targets. The bromine atoms and hydroxyl groups play a crucial role in its reactivity and interactions. The compound can form hydrogen bonds and participate in electrophilic and nucleophilic reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylresorcinol: Lacks bromine atoms, making it less reactive in certain chemical reactions.

    4,6-Dibromo-2,5-dimethoxybenzene: Contains methoxy groups instead of hydroxyl groups, altering its chemical properties and reactivity.

Uniqueness

4,6-Dibromo-2,5-dimethylbenzene-1,3-diol is unique due to the presence of both bromine atoms and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

61621-48-5

Molecular Formula

C8H8Br2O2

Molecular Weight

295.96 g/mol

IUPAC Name

4,6-dibromo-2,5-dimethylbenzene-1,3-diol

InChI

InChI=1S/C8H8Br2O2/c1-3-5(9)7(11)4(2)8(12)6(3)10/h11-12H,1-2H3

InChI Key

FPLYOLXJAHFNCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1O)Br)C)Br)O

Origin of Product

United States

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